1-Phenylethyl benzoate
Overview
Description
1-Phenylethyl benzoate is an organic compound with the molecular formula C15H14O2. It is an ester formed from benzoic acid and 1-phenylethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents.
Preparation Methods
1-Phenylethyl benzoate can be synthesized through various methods:
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Esterification Reaction: : This is the most common method where benzoic acid reacts with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
[ \text{C}_6\text{H}_5\text{COOH} + \text{C}_6\text{H}_5\text{CH(OH)CH}_3 \rightarrow \text{C}_6\text{H}_5\text{COOCH(Ph)CH}_3 + \text{H}_2\text{O} ]
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Transesterification: : This method involves the exchange of the ester group between an ester and an alcohol. For example, methyl benzoate can react with 1-phenylethanol in the presence of a base catalyst to form this compound.
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Industrial Production: : On an industrial scale, the esterification method is often preferred due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the product side.
Chemical Reactions Analysis
1-Phenylethyl benzoate undergoes various chemical reactions, including:
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Hydrolysis: : In the presence of an acid or base, this compound can be hydrolyzed back to benzoic acid and 1-phenylethanol.
[ \text{C}_6\text{H}_5\text{COOCH(Ph)CH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{COOH} + \text{C}_6\text{H}_5\text{CH(OH)CH}_3 ]
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Reduction: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution Reactions: : The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Scientific Research Applications
1-Phenylethyl benzoate has several applications in scientific research:
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Fragrance Industry: : Due to its pleasant aroma, it is widely used in the formulation of perfumes and other fragrance products.
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Pharmaceuticals: : It is used as an intermediate in the synthesis of various pharmaceutical compounds.
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Biological Studies: : It is used in studies related to ester hydrolysis and enzyme kinetics.
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Material Science: : It is used in the preparation of liquid crystalline materials and polymers.
Mechanism of Action
The mechanism of action of 1-Phenylethyl benzoate primarily involves its interaction with biological membranes and proteins. As an ester, it can be hydrolyzed by esterases, releasing benzoic acid and 1-phenylethanol. These products can then participate in various biochemical pathways. The phenyl group can interact with aromatic amino acids in proteins, affecting their structure and function.
Comparison with Similar Compounds
1-Phenylethyl benzoate can be compared with other esters such as:
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Ethyl Benzoate: : Similar to this compound but with an ethyl group instead of a phenylethyl group. It has a simpler structure and different physical properties.
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Benzyl Benzoate: : Contains a benzyl group instead of a phenylethyl group. It is used as a solvent and in the treatment of scabies.
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Methyl Benzoate: : Contains a methyl group instead of a phenylethyl group. It is used as a flavoring agent and in perfumery.
This compound is unique due to the presence of the phenylethyl group, which imparts distinct physical and chemical properties compared to other esters.
Properties
IUPAC Name |
1-phenylethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKUOHNHOWTCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034089 | |
Record name | alpha-Methylbenzyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13358-49-1 | |
Record name | Benzenemethanol, alpha-methyl-, benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC38985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Methylbenzyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Methylbenzyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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